Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate
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Overview
Description
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is an organophosphorus compound characterized by its unique structure, which includes two butylsulfanyl groups and a dithiol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate typically involves the reaction of appropriate dithiol and phosphonate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps such as purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group or the dithiol ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine oxides. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or altering receptor function. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: An organophosphorus compound with similar reactivity but different structural features.
Dimethyl phosphonate: Another phosphonate ester with distinct applications and properties.
Bis(diphenylphosphino)-9,9-dimethylxanthene: A bidentate ligand used in catalysis with different functional groups.
Uniqueness
Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate is unique due to its combination of butylsulfanyl groups and a dithiol ring, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents.
Properties
CAS No. |
153879-56-2 |
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Molecular Formula |
C13H25O3PS4 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4,5-bis(butylsulfanyl)-2-dimethoxyphosphoryl-1,3-dithiole |
InChI |
InChI=1S/C13H25O3PS4/c1-5-7-9-18-11-12(19-10-8-6-2)21-13(20-11)17(14,15-3)16-4/h13H,5-10H2,1-4H3 |
InChI Key |
LOSJLEKQQWLOPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(SC(S1)P(=O)(OC)OC)SCCCC |
Origin of Product |
United States |
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